Regioisomeric Purity Advantage: N‑4 vs. C‑3 Substitution Pattern
The target compound places the 4‑methoxyphenyl group on the ring nitrogen (N‑4), whereas the commercially common positional isomer CAS 76148‑83‑9 bears the methoxyphenyl group at C‑3. The N‑4 substitution pattern is explicitly confirmed by the 1998 López protocol, which uses N‑aryl‑phenylsulfonyl‑acrylate cyclisation to ensure regiochemical fidelity; the C‑3 isomer arises from a fundamentally different synthetic route (boronic acid coupling to a pre‑formed thiazine) [1]. Users requiring a well‑characterised N‑aryl derivative with unambiguous regiochemistry should select the N‑4 compound.
| Evidence Dimension | Regiochemical assignment confidence (¹H/¹³C NMR) |
|---|---|
| Target Compound Data | N‑4 (4‑methoxyphenyl) substitution confirmed by diagnostic downfield shift of H‑3 (δ ~6.8–7.2 ppm) and absence of NH proton in ¹H NMR |
| Comparator Or Baseline | C‑3 isomer (CAS 76148‑83‑9) shows NH signal at δ ~8.5–9.0 ppm and different aromatic splitting pattern |
| Quantified Difference | N‑4 vs. C‑3 connectivity; not a difference in continuous variable but a binary structural distinction |
| Conditions | ¹H NMR (300–400 MHz, CDCl₃ or DMSO‑d₆); ¹³C NMR; as described in López 1998 and Lautens 2012 for the C‑3 series |
Why This Matters
For a medicinal chemist purchasing a building block, selecting the correct regioisomer prevents downstream synthesis of an unintended lead series and avoids wasted resources on bioassays that cannot be compared with literature data for N‑aryl benzothiazine dioxides.
- [1] López, S. E.; Charris, J. E.; Urdaneta, N.; Lobo, G. M. Synthesis of N‑aryl substituted 4H‑1,4‑benzothiazine 1,1‑dioxide 2‑carboxylic acid‑esters. Phosphorus, Sulfur, and Silicon and the Related Elements 1998, 143, 53–61. View Source
